molecular formula C30H25FN6O3S3 B2758233 N-{[4-(4-fluorophenyl)-5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide CAS No. 362507-88-8

N-{[4-(4-fluorophenyl)-5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide

Cat. No.: B2758233
CAS No.: 362507-88-8
M. Wt: 632.75
InChI Key: LSQKERNJJQGEEL-UHFFFAOYSA-N
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Description

N-{[4-(4-fluorophenyl)-5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide is a useful research compound. Its molecular formula is C30H25FN6O3S3 and its molecular weight is 632.75. The purity is usually 95%.
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Biological Activity

The compound N-{[4-(4-fluorophenyl)-5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide represents a novel class of thiophene derivatives with potential therapeutic applications. Thiophene-based compounds have gained attention in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, and antifungal properties.

Chemical Structure

The structure of the compound is characterized by multiple functional groups that contribute to its biological activity. The presence of the thiophene ring and the triazole moiety enhances its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives. For instance, compounds similar to the one in focus have demonstrated significant activity against various cancer cell lines. In particular:

  • IC50 Values : Compounds derived from thiophene structures exhibited IC50 values as low as 5.46 µM against Hep3B liver cancer cells, indicating potent cytotoxic effects .
  • Mechanism of Action : The anticancer activity is believed to stem from their ability to disrupt microtubule dynamics, similar to that of Combretastatin A-4 (CA-4), which is known for its tubulin-binding properties .

Antibacterial Activity

The compound's antibacterial properties have also been investigated:

  • Efficacy Against Bacteria : In studies assessing antibacterial activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, thiophene derivatives exhibited promising results. For example, certain derivatives showed an activity index comparable to standard antibiotics like ampicillin .

Antioxidant Activity

Thiophene derivatives have been noted for their antioxidant properties:

  • Antioxidant Assays : In vitro assays indicated that specific thiophene carboxamide derivatives achieved significant inhibition of free radicals, with some compounds showing antioxidant activities comparable to ascorbic acid .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of thiophene carboxamide derivatives. Key observations include:

  • Substituent Effects : The introduction of electron-donating groups (e.g., methoxy) on the phenyl rings has been shown to enhance both anticancer and antibacterial activities.
  • Positioning of Halogens : Variations in the positioning of halogens on the phenyl rings significantly affect the potency against cancer cells and bacteria .

Data Tables

Activity Type Compound Target Cell/Bacteria IC50/Activity Index
Anticancer2bHep3B5.46 µM
Antibacterial7bE. coli83.3%
Antioxidant7aABTS Radical62.0% inhibition

Case Studies

  • Case Study on Hep3B Cells : A study conducted on Hep3B cells demonstrated that specific thiophene derivatives could induce cell cycle arrest at the G2/M phase, leading to apoptosis in a dose-dependent manner .
  • Antibacterial Efficacy : Another study focused on the antibacterial efficacy of thiophene carboxamide derivatives against resistant strains of bacteria, revealing that modifications in structure could lead to enhanced activity against strains resistant to conventional treatments .

Properties

IUPAC Name

N-[[4-(4-fluorophenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H25FN6O3S3/c1-40-22-12-6-19(7-13-22)24-16-23(25-4-2-14-41-25)35-37(24)28(38)18-43-30-34-33-27(17-32-29(39)26-5-3-15-42-26)36(30)21-10-8-20(31)9-11-21/h2-15,24H,16-18H2,1H3,(H,32,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSQKERNJJQGEEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=CC=C(C=C4)F)CNC(=O)C5=CC=CS5)C6=CC=CS6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H25FN6O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

632.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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